Welcome to the BenchChem Online Store!
molecular formula C9H5NS B171574 Benzo[b]thiophene-6-carbonitrile CAS No. 154650-81-4

Benzo[b]thiophene-6-carbonitrile

Cat. No. B171574
M. Wt: 159.21 g/mol
InChI Key: GRNONARPFXAEBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08022062B2

Procedure details

Add 1M lithium aluminum hydride in THF (7.3 mL) to benzo[b]thiophene-6-carbonitrile (0.6 g, 3.6 mmol) at 0° C. in THF (36 mL). After 15 h at ambient temperature, cool to 0° C. and add sequentially water (1.82 mL), 2N aqueous NaOH (1.82 mL) and water (2.60 mL). Filter the solid and evaporate the filtrate to obtain the crude amine. Purify by SCX chromatography. Rinse the column with methanol, add a solution of the crude amine in methanol, wash the column with methanol and then elute with 1N ammonia in methanol. Concentrate in vacuo to give the title compound (0.55 g, 92%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
7.3 mL
Type
solvent
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Quantity
1.82 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.82 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[S:7]1[CH:11]=[CH:10][C:9]2[CH:12]=[CH:13][C:14]([C:16]#[N:17])=[CH:15][C:8]1=2.O.[OH-].[Na+]>C1COCC1>[NH2:17][CH2:16][C:14]1[CH:13]=[CH:12][C:9]2[CH:10]=[CH:11][S:7][C:8]=2[CH:15]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0.6 g
Type
reactant
Smiles
S1C2=C(C=C1)C=CC(=C2)C#N
Name
Quantity
7.3 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
36 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.82 mL
Type
reactant
Smiles
O
Name
Quantity
1.82 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.6 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the solid
CUSTOM
Type
CUSTOM
Details
evaporate the filtrate
CUSTOM
Type
CUSTOM
Details
to obtain the crude amine
CUSTOM
Type
CUSTOM
Details
Purify by SCX chromatography
WASH
Type
WASH
Details
Rinse the column with methanol
ADDITION
Type
ADDITION
Details
add a solution of the crude amine in methanol
WASH
Type
WASH
Details
wash the column with methanol
WASH
Type
WASH
Details
elute with 1N ammonia in methanol
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate in vacuo

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
NCC=1C=CC2=C(SC=C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.